molecular formula C6H4ClNO3 B183055 2-Chloro-3-nitrophenol CAS No. 603-84-9

2-Chloro-3-nitrophenol

Cat. No.: B183055
CAS No.: 603-84-9
M. Wt: 173.55 g/mol
InChI Key: QBGLHYQUZJDZOO-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrophenol is an organic compound with the molecular formula C₆H₄ClNO₃. It is a chlorinated nitrophenol, characterized by the presence of both a chlorine atom and a nitro group attached to a phenol ring. This compound is typically a yellow to orange solid and is known for its applications in various chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrophenol can be synthesized through several methods, one of which involves the nitration of 2-chlorophenol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Electrophilic Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

    Reduction: 2-Chloro-3-aminophenol.

    Electrophilic Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-Chloro-3-nitrophenol has several applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Studied for its potential effects on microbial degradation pathways.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of pesticides and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Comparison: 2-Chloro-3-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups on the phenol ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic aromatic substitution and reduction reactions, making it a valuable compound for specific applications in chemical synthesis and research.

Properties

IUPAC Name

2-chloro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGLHYQUZJDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209062
Record name Phenol, 2-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-84-9
Record name 2-Chloro-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-chloro-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-3-nitrophenol (10 g, 65 mmol) in concentrated HCl (10 mL) at 0° C., sodium nitrite (5.1 g, 73.3 mmol) in water (60 mL) was added dropwise. After stirring for 30 minutes at 0° C., CuCl (12.8 g, 130 mmol) in 10% H2SO4 (3 mL) was added and the reaction was stirred for 18 hours. The heterogeneous mixture was filtered and washed with water. The filtrate was extracted three times with 70 mL portions of EtOAc. Evaporation of EtOAc extractions afforded 7 grams (62% yield) of pure 2-chloro-3-nitrophenol. 2-Chloro-3-nitrophenol (6 g, 35 mmol) was dissolved in methanol (100 mL) and treated with ammonium chloride (9.4 g, 175.7 mmol) and zinc dust (46 g, 702.8 mmol). The resulting mixture was refluxed for one hour. After filtration and evaporation, 2-chloro-3-aminophenol was collected (4.5 g, 90% yield) as a purple solid. To a suspension of 2-chloro-3-aminophenol (4.5 g, 31 mmol) in concentrated HCl (10 mL) at 0° C. was added dropwise sodium nitrite (2.5 g, 35 mmol) in water (50 mL). After stirring for 30 minutes at 0° C., KI (10.4 g, 63 mmol) in 10% H2SO4 (3 mL) was added dropwise. The reaction was stirred at room temperature for 2 hours, then filtered, extracted with EtOAc, and concentrated in vacuo to afford 2-chloro-3-iodophenol as a dark purple solid (6 g, 75% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
12.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

73 g (0.52 mol) of 3-nitrophenol are dissolved in 2 liters-of 6N hydrochloric acid while heating. The mixture is cooled in an ice bath to 28°-30° C. 32 g (0.26 mol) of potassium chlorate in 500 ml of water are added over 1.5 hours and then, at the end of the addition, the mixture is left stirring for 30 minutes at 28°-30° C. The mixture is cooled to 15° C. and 1 liter of dichloromethane is added. The layers are separated and the organic phase is washed with water. The organic phase is dried and evaporated. The residue is purified by chromatography on a column of silica gel, eluting with a dichloromethane/methanol (80/20) mixture. Recrystallization is carried out from toluene. 29 g of product are obtained.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
32%

Synthesis routes and methods III

Procedure details

2-Amino-3-nitrophenol 1b1 (5 g; 32.4 mmol) was dissolved in concentrated HCl (75 mL) and 1,4-dioxane (14.7 mL). The mixture was heated to 70° C. until most of the solids were in solution. The reaction mixture was cooled to 0° C. (ice bath), and sodium nitrite (2.23 g; 32.3 mmol) in H2O (5.4 mL) was added over a period of 3 hours to the brown solution. The temperature was maintained below 10° C. during the addition and the stirring was continued for an additional 15 min. at 0° C. This diazonium intermediate was poured into a solution of Cu(I)Cl (3.8 g; 38.9 mmol) in H2O (18.5 mL) and conc. HCl (18.5 mL) at 0° C. The reaction was stirred for 15 min. at 0° C., warmed to 60° C., and stirred for an additional 15 min. The reaction mixture was then brought to room temperature, and left to stir overnight. The reaction mixture was transferred to a separatory funnel and extracted with ether (3×150 mL). The organic layers were combined, washed with brine (1×), dried (Na2SO4), filtered and concentrated to afford the crude product (5.83 g) as a red-brown oil. The crude material was purified by flash column chromatography (1:25 ultra pure silica gel, 230-400 mesh, 40-60 mm, 60 angstroms; 3:1 hexane/EtOAc as the solvent) to afford pure 2-chloro-3-nitrophenol 1c1 (48%; 2.7 g) as an orange solid. MS 171.8 (MH)+: Homogeneity by HPLC (TFA) @ 220 nm: 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(I)Cl
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Three
Quantity
14.7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-Amino-3-nitrophenol 2B1 (5 g; 32.4 mmol) was dissolved in concentrated HCl (75 mL) and 1,4-dioxane (14.7 mL). The mixture was heated to 70C until most of the solids were in solution. The reaction mixture was cooled to 0° C. (ice bath), and sodium nitrite (2.23 g; 32.3 mmol) in H2O (5.4 mL) was added over a period of 3 hours to the brown solution. The temperature was maintained below 10C during the addition and the stirring was continued for an additional 15 min. at 0° C. This diazonium intermediate was poured into a solution of Cu(I)Cl (3.8 g; 38.9 mmol) in H2O (18.5 mL) and conc. HCl (18.5 mL) at 0° C. The reaction was stirred for 15 min. at 0° C., warmed to 60° C., and stirred for an additional 15 min. The reaction mixture was then brought to room temperature, and left to stir overnight. The reaction mixture was transferred to a separatory funnel and extracted with ether (3×150 mL). The organic layers were combined, washed with brine (1×), dried (Na2SO4), filtered and concentrated to afford the crude product (5.83 g) as a red-brown oil. The crude material was purified by flash column chromatography (1:25 ultra pure silica gel, 230-400 mesh, 40-60 mm, 60 angstroms; 3:1 hexane/EtOAc as the solvent) to afford pure 2-chloro-3-nitrophenol 2C1 (48%; 2.7 g) as an orange solid. MS 171.8 (MH)−: Homogeneity by HPLC (TFA) @ 220 nm: 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
70C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three
Name
Quantity
5.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cu(I)Cl
Quantity
3.8 g
Type
reactant
Reaction Step Five
Name
Quantity
18.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Five
Quantity
14.7 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is chemotaxis and why is it relevant to the study of 2-chloro-3-nitrophenol?

A1: Chemotaxis is the movement of an organism in response to a chemical stimulus. Bacteria, like Burkholderia sp. strain SJ98, can sense and move towards or away from specific chemicals in their environment. This is important for their survival, allowing them to find nutrients and avoid harmful substances.

Q2: What does the chemotactic response of Burkholderia sp. strain SJ98 towards this compound suggest about the bacterium's metabolic capabilities?

A2: The observed chemotaxis suggests that Burkholderia sp. strain SJ98 may be able to metabolize this compound. [, ] This is further supported by the fact that the research focuses on Burkholderia sp. strain SJ98's chemotaxis towards chloronitroaromatic compounds "that it can metabolise." [, ] This metabolic capability is significant because this compound is a pollutant often found in contaminated soil and water. Understanding how Burkholderia sp. strain SJ98 degrades this compound could be valuable for developing bioremediation strategies.

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